2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE
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Overview
Description
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring, a nitro group, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of an amine derivative.
Substitution: Introduction of halogen atoms or other substituents onto the phenyl ring.
Scientific Research Applications
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in industrial applications.
4-tert-Butylbenzyl chloride: Used in organic synthesis as an intermediate.
Tris(2,4-tert-butylphenyl) phosphite: Employed as a stabilizer in polymers.
Uniqueness
2-(4-TERT-BUTYLPHENYL)-4-NITROISOINDOLE-1,3-DIONE is unique due to its combination of a tert-butyl group, a nitro group, and an isoindole-1,3-dione moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
340987-21-5 |
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Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O4/c1-18(2,3)11-7-9-12(10-8-11)19-16(21)13-5-4-6-14(20(23)24)15(13)17(19)22/h4-10H,1-3H3 |
InChI Key |
WKGBCSGFQFPQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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